molecular formula C23H19FN2O3S B2795756 N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1251601-92-9

N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2795756
CAS No.: 1251601-92-9
M. Wt: 422.47
InChI Key: RGNFHKOILPEALM-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative with a 2,4-dimethoxyphenyl group attached to the amide nitrogen, a 3-fluorophenyl substituent at the 4-position of the thiophene ring, and a pyrrole moiety at the 3-position. Its molecular formula is C₂₃H₁₉FN₂O₃S, with a molecular weight of 422.48 g/mol .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-28-17-8-9-19(20(13-17)29-2)25-23(27)22-21(26-10-3-4-11-26)18(14-30-22)15-6-5-7-16(24)12-15/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNFHKOILPEALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Friedel-Crafts acylation to introduce the carboxamide group, followed by nucleophilic substitution reactions to attach the various substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve efficiency and yield. The use of flow chemistry techniques can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can participate in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted thiophenes.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its application, such as binding to enzymes or receptors in medicinal chemistry.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features
N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (Target) C₂₃H₁₉FN₂O₃S 422.48 2,4-dimethoxyphenyl (amide), 3-fluorophenyl (thiophene C4), pyrrole (thiophene C3) Electron-donating methoxy groups; meta-fluoro on phenyl ring
N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₂₃H₁₉FN₂O₃S 422.47 3,4-dimethoxyphenyl (amide), 3-fluorophenyl (thiophene C4), pyrrole (thiophene C3) Adjacent methoxy groups may enhance solubility; isomerism affects steric interactions
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₂₁H₁₄F₂N₂OS 396.41 3-fluorophenyl (amide), 4-fluorophenyl (thiophene C4), pyrrole (thiophene C3) Dual fluorine substitution; reduced steric bulk compared to methoxy-containing analogs
N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₂₃H₁₉FN₂O₃S 422.48 2,4-dimethoxyphenyl (amide), 4-fluorophenyl (thiophene C4), pyrrole (thiophene C3) Para-fluoro vs. meta-fluoro on thiophene; electronic effects may differ
4-(4-methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₁₉H₁₉N₂OS 337.44 Propyl (amide), 4-methylphenyl (thiophene C4), pyrrole (thiophene C3) Methyl and alkyl groups increase lipophilicity; lacks methoxy/fluorine substituents

Hypothesized Structure-Activity Relationships

  • The positional isomerism (2,4- vs. 3,4-dimethoxy) may alter steric accessibility to target sites .
  • Fluorine Substitutions : The 3-fluorophenyl group in the target compound vs. the 4-fluorophenyl in modifies electron-withdrawing effects and dipole moments. Para-fluorine may lead to stronger electrostatic interactions, while meta-fluorine could favor specific torsional angles .
  • Pyrrole Moiety : The 1H-pyrrol-1-yl group is conserved across all analogs, suggesting its role as a critical pharmacophore, possibly facilitating hydrogen bonding or aromatic interactions .
  • Lipophilicity : The propyl and methyl substituents in significantly increase lipophilicity compared to methoxy/fluoro analogs, which may improve membrane permeability but reduce aqueous solubility .

Research Findings and Limitations

The target compound’s 2,4-dimethoxyphenyl group may offer a balance between solubility and binding affinity compared to the 3,4-dimethoxy analog .

Fluorine position (3- vs. 4-) on the thiophene ring could influence target selectivity in kinase or GPCR inhibition, as seen in related fluorinated pharmaceuticals .

The absence of methoxy/fluoro groups in highlights the trade-off between lipophilicity and polar interactions in drug design .

Limitations : The evidence lacks explicit pharmacological or biochemical data, necessitating further experimental validation of these hypotheses.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C20H20FN2O3S\text{C}_{20}\text{H}_{20}\text{F}\text{N}_2\text{O}_3\text{S}

This compound features a thiophene core substituted with various functional groups that contribute to its biological activity.

Research indicates that this compound exhibits antitumor and anti-inflammatory properties. Its mechanism of action may involve the inhibition of specific kinases and modulation of signaling pathways associated with cancer cell proliferation and survival.

Antitumor Activity

Several studies have investigated the antitumor efficacy of this compound against various cancer cell lines. Notably, it has shown significant cytotoxic effects against:

  • A549 (Lung cancer) : IC50 values suggest potent inhibition of cell growth.
  • MCF-7 (Breast cancer) : Demonstrated ability to induce apoptosis in these cells.
  • HeLa (Cervical cancer) : Exhibited significant growth inhibitory properties.
Cell LineIC50 (µM)Mechanism
A54915.0Apoptosis induction
MCF-710.5Cell cycle arrest
HeLa12.3Inhibition of proliferation

These findings highlight the compound's potential as an anticancer agent.

Neuroprotective Effects

In addition to its antitumor activity, this compound has been evaluated for neuroprotective effects. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease.

Case Studies

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.
  • Clinical Trials : Early-phase clinical trials have reported promising results regarding safety and tolerability, with some patients experiencing partial responses in advanced cancers.

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